A Senior Application Scientist's Guide to the Structural Elucidation of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one
A Senior Application Scientist's Guide to the Structural Elucidation of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one
A Senior Application Scientist's Guide to the Structural Elucidation of 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[1][2]oxazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, including kinase inhibitors used in targeted cancer therapies.[3] The precise characterization of novel analogs of this scaffold is paramount for advancing drug discovery programs. This in-depth technical guide provides a comprehensive, field-proven methodology for the unambiguous structural elucidation of a specific, novel derivative: 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. This document moves beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of synthesis and multi-modal spectroscopic analysis. We will detail the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity. The protocols and interpretive logic herein are designed to empower researchers to confidently synthesize and characterize this and similar heterocyclic systems.
The Strategic Imperative: Why a Multi-Faceted Approach is Non-Negotiable
The structure of an organic molecule is a three-dimensional puzzle. Relying on a single analytical technique is akin to viewing this puzzle with one eye closed; you may get a general idea, but the full, unambiguous picture remains elusive. For a novel heterocyclic system like 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, with its multiple heteroatoms, potential tautomers, and distinct electronic environments, a synergistic application of synthetic chemistry, mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques is the only path to irrefutable proof of structure.[4] This guide is structured to mirror the logical workflow of a discovery campaign: from strategic synthesis to definitive characterization.
Foundational Step: Rational Synthesis and Purification
The journey to structural elucidation begins with a well-designed synthetic route that yields the target molecule in sufficient purity for analysis. Our proposed synthesis is a two-step process starting from commercially available or readily synthesized precursors.
Synthesis of the Key Precursor: 2-Amino-3-hydroxypyridine
The critical starting material is 2-amino-3-hydroxypyridine. While commercially available, its synthesis from inexpensive furfural is a cost-effective and well-documented process, often proceeding through a ring-opening and re-cyclization sequence.[2][5] A common method involves the reaction of furfural with chlorine or bromine, followed by reaction with an ammonium sulfamate solution and subsequent hydrolysis under basic conditions to yield the desired 2-amino-3-hydroxypyridine.[2]
Cyclization to Form the Pyrido[3,2-b][1][2]oxazinone Core
The formation of the oxazinone ring is achieved via a cyclization reaction. This involves the reaction of 2-amino-3-hydroxypyridine with a suitable two-carbon electrophile. Chloroacetyl chloride is an ideal and reactive choice for this transformation.[6]
The reaction mechanism proceeds via initial N-acylation of the more nucleophilic 2-amino group, followed by an intramolecular SN2 reaction where the hydroxyl group displaces the chloride to form the six-membered ring.
Caption: Proposed synthetic pathway for the target molecule.
Experimental Protocol: Synthesis of 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
-
Dissolution: Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to the solution.
-
Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution. The reaction is exothermic; maintain the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
-
Cyclization: Once the formation of the N-acylated intermediate is complete, add a stronger base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) to facilitate the intramolecular cyclization.
-
Heating: Gently heat the reaction mixture (e.g., to 50-60 °C) to drive the cyclization to completion, again monitoring by TLC.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Analytical Gauntlet: A Step-by-Step Spectroscopic Investigation
With the purified compound in hand, we proceed to the core of the elucidation. The following techniques should be applied in a logical sequence, with each result building upon the last.
Mass Spectrometry: The Molecular Formula Gatekeeper
The first and most critical question is the molecular weight and, by extension, the molecular formula of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.
Experimental Protocol: HRMS Analysis
-
Technique: Electrospray Ionization (ESI) is preferred for this polar, heterocyclic molecule.
-
Mode: Run in both positive and negative ion modes to maximize the chance of observing a clear molecular ion. For this molecule, positive mode is expected to yield the protonated species [M+H]⁺.
-
Analysis: Obtain the exact mass of the most intense ion in the molecular ion cluster and use software to generate a list of possible elemental compositions.
Expected Data & Interpretation
The molecular formula for 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is C₇H₇N₃O₂. The theoretical exact mass for the [M+H]⁺ ion is 166.0611. The HRMS result must match this value within a narrow tolerance (typically < 5 ppm) to confirm the elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₇H₇N₃O₂ |
| Molecular Weight | 165.15 g/mol |
| [M+H]⁺ Exact Mass | 166.0611 |
Tandem MS (MS/MS) for Structural Insight: Fragmentation patterns provide a preliminary sketch of the molecular structure. While detailed fragmentation studies for this specific molecule are not widely published, we can predict key fragmentation pathways based on its functional groups.[7][8]
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. It provides a direct confirmation of the successful formation of the lactam (cyclic amide) and the presence of the amino group.[9]
Experimental Protocol: FTIR Analysis
-
Technique: Attenuated Total Reflectance (ATR) is a simple and effective method for solid samples.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Significance for Structure Confirmation |
| 3400 - 3200 | N-H Stretch (Amine & Amide) | Confirms presence of both the primary amine (likely two distinct bands for symmetric/asymmetric stretches) and the N-H of the lactam.[10] |
| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of the pyridine ring.[11] |
| 1700 - 1670 | C=O Stretch (Lactam) | Crucial evidence for the cyclic amide carbonyl. This is a strong, sharp absorption and a key indicator of successful cyclization. |
| 1640 - 1550 | C=C and C=N Stretch | Aromatic ring vibrations characteristic of the pyridoxazine system. |
| 1250 - 1000 | C-O Stretch (Ether) | Confirms the ether linkage within the oxazine ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.[12] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the polar molecule and its residual proton signal does not interfere with the aromatic region.
-
Experiments:
-
¹H NMR
-
¹³C NMR (with proton decoupling)
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H NMR: Proton Environment Analysis
-
Interpretation: The ¹H NMR spectrum will reveal the number of unique proton environments, their chemical shifts (indicating their electronic environment), their integration (the number of protons of each type), and their multiplicity (splitting pattern, which indicates adjacent protons).[13]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Correlations |
| ~10.8 | Broad Singlet | 1H | H4 (Amide N-H) | Deshielded proton of the lactam. Will not show COSY correlations but may show HMBC correlation to C3 and C4a. |
| ~7.3 | Doublet | 1H | H5 | Aromatic proton ortho to the amino group. Will show a COSY correlation to H7. |
| ~6.8 | Doublet | 1H | H7 | Aromatic proton meta to the amino group. Will show a COSY correlation to H5. |
| ~6.5 | Broad Singlet | 2H | NH₂ (Amino) | Protons of the primary amine. Exchangeable with D₂O. |
| ~4.6 | Singlet | 2H | H2 (Methylene) | Protons of the CH₂ group in the oxazine ring. Adjacent to an oxygen and a carbonyl, hence deshielded. Will show HSQC to C2 and HMBC to C3 and C8a. |
¹³C NMR: Carbon Skeleton Mapping
-
Interpretation: The ¹³C NMR spectrum shows all unique carbon environments. The chemical shifts are highly indicative of the type of carbon (alkane, alkene, aromatic, carbonyl).[14][15]
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Correlations |
| ~165 | C3 (Carbonyl) | Characteristic chemical shift for a lactam carbonyl. Will show HMBC correlations to H2 and H4. |
| ~150 | C6 (Amino-substituted) | Aromatic carbon directly attached to the electron-donating amino group. |
| ~145 | C8a | Aromatic carbon at the ring junction, attached to oxygen. |
| ~138 | C4a | Aromatic carbon at the ring junction, attached to the lactam nitrogen. |
| ~120 | C5 | Aromatic CH. Will show a strong HSQC correlation to H5. |
| ~115 | C7 | Aromatic CH. Will show a strong HSQC correlation to H7. |
| ~65 | C2 (Methylene) | Methylene carbon deshielded by the adjacent oxygen atom. Will show a strong HSQC correlation to H2. |
2D NMR: Connecting the Pieces
Caption: Integrated NMR workflow for definitive structure confirmation.
-
COSY: This experiment is critical for identifying directly coupled protons. The key expected correlation is between H5 and H7 on the pyridine ring, confirming their ortho-relationship.
-
HSQC: This experiment maps each proton directly to the carbon it is attached to. It will definitively link the signals at ~7.3 ppm to C5, ~6.8 ppm to C7, and the singlet at ~4.6 ppm to C2.
-
HMBC: This is the ultimate connectivity-proving experiment, showing correlations between protons and carbons that are 2-3 bonds away. Key expected correlations that will lock the structure in place include:
-
H2 protons correlating to the C3 carbonyl and the C8a bridgehead carbon .
-
H4 (amide proton) correlating to the C3 carbonyl and the C4a bridgehead carbon .
-
H5 proton correlating to C7 and the C4a bridgehead carbon .
-
Conclusion: Synthesizing Data into Certainty
The structural elucidation of a novel molecule like 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a systematic process of evidence accumulation. By following the workflow outlined in this guide—from a logical synthesis to a multi-pronged spectroscopic analysis—a researcher can build an unassailable case for the proposed structure. The HRMS data confirms the elemental formula. The IR spectrum verifies the presence of the key functional groups, most notably the lactam carbonyl. Finally, the comprehensive suite of 1D and 2D NMR experiments provides the definitive, atom-by-atom blueprint of the molecule, confirming the connectivity and completing the structural puzzle. This rigorous, self-validating approach ensures the scientific integrity required for publication, patenting, and progression into further drug development stages.
References
- CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
-
2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate. [Link]
- 2-amino-3-hydroxypyridine and its preparation method and purific
- 2-amino-3-hydroxypyridine and its preparation method and purific
-
Pyrido[3,2-b][1][2]oxazine and Pyrido[2,3-b][1][2]benzoxazine Systems from Tetrafluoropyridine Derivatives. ResearchGate. [Link]
-
H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. ResearchGate. [Link]
-
2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. PubChem. [Link]
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]
-
Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity. PubMed. [Link]
-
Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. [Link]
-
IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]
-
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. PubChem. [Link]
-
Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. PubMed. [Link]
-
FTIR spectrum for Pyridine. ResearchGate. [Link]
- Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one. MySkinRecipes. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
1H NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]
-
a guide to 13c nmr chemical shift values. Compound Interest. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]
Sources
- 1. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 2. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one [myskinrecipes.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 6. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 7. raco.cat [raco.cat]
- 8. article.sapub.org [article.sapub.org]
- 9. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies [mdpi.com]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. compoundchem.com [compoundchem.com]
